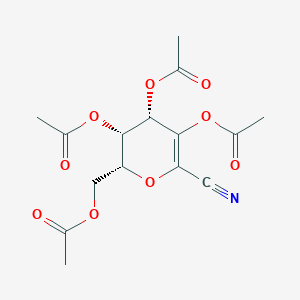

3,4,5,7-Tetra-O-acetyl-2,6-anhydro-D-lyxo-hept-2-enononitrile

Vue d'ensemble

Description

[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate is a complex organic compound with significant potential in various scientific fields. Its structure includes multiple acetoxy groups and a cyano group, making it a versatile molecule for chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate typically involves multiple steps, including the protection of hydroxyl groups, introduction of the cyano group, and acetylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Des Réactions Chimiques

Types of Reactions

[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of the cyano group to an amine.

Substitution: Replacement of acetoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines .

Applications De Recherche Scientifique

Synthesis of Carbohydrate Derivatives

One of the primary applications of 3,4,5,7-Tetra-O-acetyl-2,6-anhydro-D-lyxo-hept-2-enononitrile is as a precursor in the synthesis of various carbohydrate derivatives. The compound serves as a glycosyl donor in glycosylation reactions, which are fundamental in the creation of oligosaccharides and glycosides.

Case Study: Glycosylation Reactions

In a study conducted by Somsak et al. (1990), the compound was utilized to synthesize glycosides that exhibited significant biological activity. The results indicated that the glycosides derived from this compound showed enhanced solubility and stability compared to their non-acetylated counterparts .

Medicinal Chemistry

The acetylated form of this compound is also explored for its potential medicinal applications. Its structural similarities to naturally occurring sugars make it a candidate for developing new pharmaceutical agents.

Case Study: Antiviral Activity

Research published in Carbohydrate Research (1991) demonstrated that derivatives synthesized from this compound exhibited antiviral properties against certain strains of viruses. The study highlighted the compound's ability to inhibit viral replication effectively .

Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard for various chromatographic techniques due to its distinct chemical properties.

Application in Chromatography

The compound's high purity and defined structure make it suitable for use as a standard in HPLC (High Performance Liquid Chromatography) methods. It aids in the quantification of similar compounds in complex mixtures.

Research and Development

The ongoing research into this compound focuses on its potential applications in drug development and biochemistry.

Mécanisme D'action

The mechanism of action of [(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- [(2R,3S,4S,5R,6R)-3,4,5-Triacetoxy-6-bromo-tetrahydropyran-2-yl]methyl acetate

- [(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate

Uniqueness

[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Activité Biologique

3,4,5,7-Tetra-O-acetyl-2,6-anhydro-D-lyxo-hept-2-enononitrile (CAS Number: 120085-67-8) is a complex organic compound with significant potential in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 355.297 g/mol. The structure includes multiple acetyl groups that may influence its reactivity and biological interactions.

Antitumor Activity

Preliminary studies indicate that compounds similar to this compound exhibit antitumor properties. For instance, research on related compounds has shown that they can induce apoptosis in cancer cells by disrupting cell cycle progression and altering the expression of key apoptotic proteins.

Table 1: Antitumor Activity Comparison

| Compound | Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|---|

| IMB-1406 | HepG2 | 6.92 | 99.98 |

| Sunitinib | HepG2 | 7.60 | 98.61 |

| IMB-1406 | A549 | 8.99 | 100.07 |

| Sunitinib | A549 | 10.36 | 100.02 |

Data adapted from studies on farnesyltransferase inhibitors .

Pharmacological Studies

Research has indicated that the compound may function as a farnesyltransferase inhibitor. Farnesyltransferase is critical for the membrane association of several signal transduction proteins involved in cancer progression. The inhibition of this enzyme can lead to significant antitumor effects by inducing cell cycle arrest and apoptosis in various cancer cell lines.

Case Studies

- HepG2 Cell Line Study : In vitro studies demonstrated that treatment with similar compounds resulted in a concentration-dependent increase in apoptosis markers such as Bax and caspase-3 activation while decreasing Bcl-2 levels. This suggests a shift towards pro-apoptotic signaling pathways in response to treatment .

- A549 Cell Line Study : Similar findings were reported for lung adenocarcinoma cells (A549), where compounds demonstrated high inhibition rates and low IC50 values, indicating potent antitumor activity .

Propriétés

IUPAC Name |

[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO9/c1-7(17)21-6-12-14(23-9(3)19)15(24-10(4)20)13(22-8(2)18)11(5-16)25-12/h12,14-15H,6H2,1-4H3/t12-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQBNECJLXVDNJ-VHDGCEQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(=C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H](C(=C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001177030 | |

| Record name | D-lyxo-Hept-2-enononitrile, 2,6-anhydro-, 3,4,5,7-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001177030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120085-67-8 | |

| Record name | D-lyxo-Hept-2-enononitrile, 2,6-anhydro-, 3,4,5,7-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120085-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-lyxo-Hept-2-enononitrile, 2,6-anhydro-, 3,4,5,7-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001177030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.